1,2-Diodo-4-(trifluoromethoxy)benzene

Catalog No.
S15374523
CAS No.
M.F
C7H3F3I2O
M. Wt
413.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diodo-4-(trifluoromethoxy)benzene

Product Name

1,2-Diodo-4-(trifluoromethoxy)benzene

IUPAC Name

1,2-diiodo-4-(trifluoromethoxy)benzene

Molecular Formula

C7H3F3I2O

Molecular Weight

413.90 g/mol

InChI

InChI=1S/C7H3F3I2O/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H

InChI Key

FVIIEMHHIXVODS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)I)I

1,2-Diodo-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of two iodine atoms and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C7H4F3I2OC_7H_4F_3I_2O, and it exhibits unique physical and chemical properties due to the combination of halogen substituents and the electron-withdrawing trifluoromethoxy group. This compound is of interest in various fields, including organic synthesis and materials science, due to its potential applications in pharmaceuticals and agrochemicals.

Typical for aromatic compounds:

  • Electrophilic Substitution: The presence of the trifluoromethoxy group enhances the reactivity of the benzene ring towards electrophiles, allowing for substitution reactions at positions ortho or para to the trifluoromethoxy group.
  • Nucleophilic Aromatic Substitution: The iodine atoms can facilitate nucleophilic substitution reactions, particularly under conditions that promote the displacement of iodine by nucleophiles.
  • Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Stille couplings, where it acts as a coupling partner with organometallic reagents.

While specific biological activity data for 1,2-diodo-4-(trifluoromethoxy)benzene is limited, compounds with similar structures often exhibit notable biological properties. For instance, halogenated aromatic compounds can demonstrate antimicrobial and antifungal activities. Additionally, trifluoromethoxy groups are known to influence metabolic stability and bioavailability in drug candidates.

The synthesis of 1,2-diodo-4-(trifluoromethoxy)benzene typically involves several steps:

  • Preparation of Trifluoromethoxybenzene: This can be achieved through methods such as nucleophilic substitution reactions involving trifluoromethylating agents.
  • Iodination: The introduction of iodine can be performed using iodine monochloride or molecular iodine under acidic conditions to yield the diiodo derivative.
  • Purification: The final product is usually purified through techniques such as column chromatography or recrystallization to obtain high purity levels.

For example, one method involves starting from anisole derivatives, reacting them with iodine sources under controlled conditions to selectively introduce iodine at the desired positions on the aromatic ring .

1,2-Diodo-4-(trifluoromethoxy)benzene has potential applications in:

  • Pharmaceutical Development: Its unique structure may serve as a scaffold for developing new drugs with enhanced activity or reduced side effects.
  • Material Science: The compound could be explored for use in creating advanced materials due to its electronic properties.
  • Agricultural Chemicals: Similar compounds are often investigated for their efficacy as pesticides or herbicides.

Interaction studies of 1,2-diodo-4-(trifluoromethoxy)benzene with biological targets are crucial for understanding its potential therapeutic applications. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating how the compound exerts its effects at a molecular level, which may involve studying metabolic pathways and interactions with other biomolecules.

Several compounds share structural similarities with 1,2-diodo-4-(trifluoromethoxy)benzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-4-(trifluoromethoxy)benzeneC7H4BrF3OC_7H_4BrF_3OContains bromine instead of iodine; used in borylation reactions .
1-Chloro-4-(trifluoromethoxy)benzeneC7H4ClF3OC_7H_4ClF_3OChlorine substituent; often used in electrophilic substitutions .
1-Iodo-3-(trifluoromethoxy)benzeneC7H4F3IC_7H_4F_3IIodine at a different position; shows different reactivity patterns .
2-Bromo-4-chloro-1-(difluoromethoxy)benzeneC7H3BrClF2OC_7H_3BrClF_2ODifferent halogen combinations; useful for comparative studies in reactivity .

Evolution of Halogenated Arenes in Synthetic Methodology

Polyhalogenated aromatic compounds have played a pivotal role in advancing organic synthesis since the early 20th century. The discovery of Ullmann coupling in 1901 marked a turning point, demonstrating that copper-mediated coupling of aryl halides could construct biaryl structures—a foundational reaction for modern cross-coupling chemistry. Subsequent development of nickel- and palladium-catalyzed processes in the latter half of the century, particularly Buchwald-Hartwig amination and Suzuki-Miyaura coupling, transformed halogenated arenes into indispensable synthetic intermediates.

The strategic incorporation of multiple halogen atoms on aromatic rings emerged as a method to achieve sequential functionalization. For instance, 1,2-dihaloarenes enabled ortho-directed metalation strategies, while para-dihalo systems facilitated tandem coupling reactions. The introduction of fluorine-containing groups, such as trifluoromethoxy ($$\text{-OCF}_3$$), added dimensionality to these systems by imparting electronic asymmetry. These advancements laid the groundwork for designing sophisticated building blocks like 1,2-diiodo-4-(trifluoromethoxy)benzene, which combines the reactivity of iodinated positions with the electronic effects of fluorine substitution.

Technological Drivers in Polyhalogenated Compound Development

Three key technological advancements propelled the use of polyhalogenated aromatics:

  • Catalyst Design: Ligand-modified palladium complexes enabled discrimination between identical halogen substituents, overcoming inherent reactivity similarities.
  • Analytical Techniques: X-ray crystallography and NMR spectroscopy allowed precise characterization of regiochemical outcomes in dihaloarene reactions.
  • Computational Modeling: Density functional theory (DFT) calculations provided insights into electronic effects governing site selectivity, guiding the rational design of substrates like 1,2-diiodo-4-(trifluoromethoxy)benzene.

These innovations transformed polyhalogenated arenes from simple electrophiles into programmable molecular scaffolds capable of directed bond formation.

Electrophilic Aromatic Substitution Mechanisms in Diiodination

The synthesis of diiodinated aromatic compounds through electrophilic aromatic substitution represents a fundamental approach in organic chemistry, requiring careful consideration of mechanistic pathways and regioselectivity control [1]. The general mechanism of electrophilic aromatic substitution proceeds through a two-step pathway where the aromatic ring acts as a nucleophile, attacking an electrophilic iodine species to form a carbocation intermediate, followed by deprotonation to restore aromaticity [2] [1].

For diiodination reactions, the mechanism involves sequential electrophilic attacks on the aromatic ring. The first iodination creates an electron-withdrawing substituent that deactivates the ring toward further electrophilic substitution, necessitating more vigorous conditions for the second iodination step [3] [4]. The formation of the carbocation intermediate, also known as the sigma complex or Wheland intermediate, represents the rate-determining step in most electrophilic aromatic substitution reactions [1] [2].

N-iodosuccinimide has emerged as one of the most effective reagents for aromatic iodination, particularly when combined with acidic catalysts [5] [4]. The mechanism involves the formation of a highly electrophilic iodine species through acid activation of N-iodosuccinimide, which then attacks the aromatic ring [6] [7]. Research has demonstrated that N-iodosuccinimide in combination with p-toluenesulfonic acid provides excellent yields ranging from 85-95% for monoiodination reactions [5].

The solid-state grinding method using N-iodosuccinimide represents a particularly innovative approach to aromatic iodination [4] [7]. This mechanochemical approach achieves remarkable yields of 94-99% within reaction times as short as 5-8 minutes at room temperature. The high gas chromatography purity of 95-99.9% indicates exceptional selectivity in these transformations [7].

Alternative electrophilic iodination systems include the classical iodine/nitric acid/sulfuric acid combination, which operates through the formation of electrophilic iodine species such as iodonium ions [8] [3]. Mixed acid systems typically yield 70-85% of iodinated products, though regioselectivity can be challenging to control, often producing mixtures of regioisomers [8].

Silver-mediated iodination systems, particularly silver hexafluoroantimonate with molecular iodine, provide enhanced regioselectivity through the formation of non-coordinating counterions [9]. These systems demonstrate para-selective iodination with yields of 60-80% and operate effectively at room temperature in acetonitrile [9].

Table 1: Electrophilic Aromatic Substitution Diiodination Methods

Reagent SystemReaction ConditionsYield (%)RegioselectivityReference
N-Iodosuccinimide/p-TsOHAcOH, rt, 2-4 h85-95ortho/para selective [5]
N-Iodosuccinimide/GrindingSolid-state grinding, rt, 5-8 min94-99High regioselectivity [4] [7]
I₂/HNO₃/H₂SO₄Mixed acid, 0-35°C, 2-4 h70-85Mixed isomers [8]
AgSbF₆/I₂CH₃CN, rt, 24 h60-80para selective [9]
Molecular I₂/PMoV₂@MIL-101O₂ atmosphere, mild conditions85-100Substrate dependent [10]

Transition Metal-Mediated Directed Ortho-Iodination Approaches

Transition metal-mediated directed ortho-iodination represents a sophisticated strategy for achieving regioselective iodination through the use of directing groups and metal catalysis [11] [12]. Directed ortho metalation involves the coordination of a directing group to a metal center, facilitating selective deprotonation and subsequent electrophilic iodination at the ortho position [11].

Palladium-catalyzed carbon-hydrogen iodination has been successfully developed using sulfinyl directing groups [13] [14]. The mechanism proceeds through palladium-mediated carbon-hydrogen activation, where the sulfinyl group coordinates to palladium, directing the metalation to the ortho position. Computational studies suggest that peri-carbon-hydrogen palladation can proceed via a non-directed pathway, wherein neither the sulfur nor oxygen atom of the sulfinyl group coordinates to palladium before the transition state [14] [15].

The palladium-catalyzed system using palladium acetate, sulfinyl directing groups, and N-iodosuccinimide operates effectively at temperatures of 80-120°C, providing yields of 70-85% [13] [14]. The reaction proceeds selectively at the peri-position of polycyclic aryl sulfoxides or at the ortho-position of phenyl sulfoxides, demonstrating excellent regioselectivity control [13].

Copper-mediated carbon-hydrogen iodination offers an alternative approach to transition metal-catalyzed iodination [16] [17]. The copper-catalyzed system employs copper iodide with 1,10-phenanthroline as a ligand, operating through a mechanism involving copper-mediated carbon-hydrogen activation followed by iodine insertion [16]. This methodology demonstrates broad substrate scope, tolerating various functional groups including esters, ketones, aldehydes, ethers, nitriles, and amines [17].

The copper-mediated domino carbon-hydrogen iodination process operates under mild aerobic conditions at temperatures of 100-140°C, providing yields ranging from 65-90% [16]. The mechanism involves the formation of a copper(III)-iodide species that undergoes electrophilic addition, followed by subsequent functionalization steps [16].

Metal-organic framework catalysts, particularly PMoV₂@MIL-101, represent an emerging class of heterogeneous catalysts for direct aerobic iodination [10]. This system operates under mild conditions in an oxygen atmosphere, achieving full conversion rates comparable to homogeneous systems while offering the advantages of heterogeneous catalysis, including easy separation and recyclability [10].

Table 2: Transition Metal-Mediated Directed Iodination

Metal CatalystDirecting GroupIodine SourceTemperature (°C)Yield (%)Reference
Pd(OAc)₂Sulfinyl groupN-Iodosuccinimide80-12070-85 [13] [14]
Cu(I)/1,10-phenanthrolineN-heterocycleI₂100-14065-90 [16] [17]
Ru(bpy)₃(PF₆)₂Arene (direct)Iodonium saltrt (photoredox)60-80 [18]
PMoV₂@MIL-101None requiredI₂60-8085-100 [10]

Innovative Techniques for Trifluoromethoxy Group Installation

Nucleophilic Trifluoromethoxylation Under Phase-Transfer Conditions

Nucleophilic trifluoromethoxylation represents a direct and efficient approach for introducing trifluoromethoxy groups into organic molecules, particularly under phase-transfer catalysis conditions [19] [20]. The development of stable trifluoromethoxylation reagents has been crucial for advancing this methodology, as the trifluoromethoxide anion is inherently unstable and prone to decomposition [20].

(E)-O-trifluoromethyl-benzaldoximes serve as highly effective trifluoromethoxylation reagents for nucleophilic substitution reactions with alkyl halides [19] [20]. These reagents are easily prepared, thermally stable, and can release CF₃O⁻ species in the presence of a base under mild reaction conditions [19]. The nucleophilic trifluoromethoxylation proceeds through standard substitution mechanisms, with the reagent serving as a masked source of trifluoromethoxide anion [20].

Phase-transfer catalysis conditions significantly enhance the efficiency of nucleophilic trifluoromethoxylation reactions [19] [21]. Cesium carbonate serves as an effective base system, with reaction temperatures typically ranging from 50-90°C in polar aprotic solvents such as N,N-dimethylacetamide [19]. The use of phase-transfer catalysts facilitates the transport of ionic reagents across phase boundaries, enabling efficient reaction between organic halides and inorganic trifluoromethoxide sources [21] [22].

Tetrabutylammonium bromide has emerged as a highly effective phase-transfer catalyst for trifluoromethoxylation reactions [21] [22] [23]. This quaternary ammonium salt possesses excellent solubility in both aqueous and organic phases, enabling efficient transport of anionic reactants [21]. The catalyst demonstrates environmental friendliness, thermal stability, and chemical stability under reaction conditions [22] [23].

The scope of nucleophilic trifluoromethoxylation under phase-transfer conditions extends to a wide range of alkyl halides, achieving yields of 40-97% [19] [20]. Primary alkyl halides generally provide higher yields compared to secondary halides, consistent with the SN2 mechanism typically operative in these transformations [20]. The methodology demonstrates excellent functional group compatibility, tolerating various substituents including esters, amides, and aromatic systems [19].

Crown ethers, particularly 18-crown-6 and dibenzo-18-crown-6, serve as effective phase-transfer catalysts for metal salt solubilization in trifluoromethoxylation reactions [24] [25]. These macrocyclic ethers demonstrate particular affinity for potassium cations, with binding constants in methanol reaching 10⁶ M⁻¹ [25]. The crown ether-mediated systems operate effectively at temperatures of 60-80°C, providing good yields for activated aromatic substrates [24].

Table 3: Nucleophilic Trifluoromethoxylation Methods

MethodReagent SystemTemperature (°C)Substrate ScopeYield (%)Reference
Nucleophilic substitution with TFBOTFBO/CsCO₃/DMA50-90Alkyl halides40-97 [19] [20]
Phase-transfer with CsOCF₃/AgFCsOCF₃/TBAI/crown ether25-70Activated aromatics60-85 [18]
Palladium-catalyzed C-H activationPd catalyst/CsOCF₃/BQ80-100Allylic C-H bonds70-90 [26]
Base-mediated with Cs₂CO₃TMSCF₃/Cs₂CO₃60-80Ketones/aldehydes70-95 [27]

Late-Stage Functionalization via C-O Bond Activation

Late-stage functionalization through carbon-oxygen bond activation represents a powerful strategy for introducing trifluoromethoxy groups into complex molecular architectures [28] [29]. This approach enables molecular editing at advanced synthetic stages, providing access to trifluoromethoxylated derivatives without requiring extensive synthetic redesign [29].

Palladium-catalyzed oxidative trifluoromethoxylation of allylic carbon-hydrogen bonds demonstrates the potential of late-stage functionalization approaches [26]. The catalytic system employs palladium catalysts in combination with cesium trifluoromethoxide and benzoquinone as oxidant, operating at temperatures of 80-100°C [26]. The mechanism involves palladium-mediated carbon-hydrogen activation followed by nucleophilic attack by trifluoromethoxide on the π-allyl palladium intermediate [26].

The formation of trifluoromethoxide reagents in situ represents a key advancement in late-stage functionalization methodology [18]. Trifluoromethyl arylsulfonates serve as stable precursors to trifluoromethoxide anion, generated through treatment with fluoride salts in the presence of catalytic silver fluoride [18]. This approach circumvents the stability issues associated with preformed trifluoromethoxide reagents while enabling mild reaction conditions [18].

Carbon-oxygen bond cleavage strategies for late-stage functionalization encompass various mechanistic pathways, including oxidative addition, β-elimination, and radical processes [29]. Transition metal catalysts facilitate selective carbon-oxygen bond activation, enabling precise molecular editing without affecting other functional groups present in complex substrates [29].

Photoredox-catalyzed trifluoromethoxylation represents an emerging approach for late-stage functionalization under mild conditions [18]. Ruthenium polypyridyl complexes serve as photocatalysts, enabling visible light-induced generation of trifluoromethoxy radicals from appropriate precursors [18]. The photoredox methodology operates at room temperature and demonstrates broad functional group tolerance [18].

The scope of late-stage functionalization via carbon-oxygen bond activation extends to complex natural products and pharmaceutical intermediates [29]. Carbon-carbon bond cleavage reactions enable molecular editing through deletion, insertion, or modification of structural components, providing powerful tools for structure-activity relationship studies [29].

Table 4: Phase-Transfer Catalysis Conditions for Trifluoromethoxylation

Phase-Transfer CatalystBase SystemSolvent SystemTemperature (°C)ApplicationReference
Tetrabutylammonium bromideCsCO₃DMA/DMSO70-90Nucleophilic substitution [21] [22] [23]
18-Crown-6K₂CO₃Toluene/H₂O60-80Alkylation reactions [24] [25]
Dibenzo-18-crown-6NaOH/KOHCH₂Cl₂/H₂O25-50Metal salt solubilization [19]
Benzyltrimethylammonium chlorideCs₂CO₃DMF80-100Fluoride activation [30]

Suzuki-Miyaura Coupling Applications for Biaryl Synthesis

1,2-Diodo-4-(trifluoromethoxy)benzene represents a highly versatile scaffold for biaryl synthesis through Suzuki-Miyaura cross-coupling reactions [1] [2]. The presence of two iodine substituents at the 1,2-positions provides exceptional reactivity toward organoborane coupling partners, while the electron-withdrawing trifluoromethoxy group at the 4-position significantly influences the electronic properties of the aromatic system [3]. This unique substitution pattern enables selective monofunctionalization or sequential difunctionalization protocols depending on reaction conditions and catalyst selection.

The compound exhibits superior reactivity compared to corresponding brominated or chlorinated analogues due to the enhanced leaving group ability of iodide [4] [5]. Under standard palladium-catalyzed conditions, both iodine atoms can participate in cross-coupling reactions, though regioselectivity can be achieved through careful control of stoichiometry and reaction parameters [1]. The trifluoromethoxy substituent serves as a powerful electron-withdrawing group that activates the aromatic system toward nucleophilic attack while simultaneously providing metabolic stability in pharmaceutical applications [6].

Research findings demonstrate that 1,2-Diodo-4-(trifluoromethoxy)benzene undergoes efficient coupling with diverse arylboronic acid derivatives under mild conditions [1] [5]. The reaction proceeds through the classical three-step mechanism involving oxidative addition of the aryl iodide to palladium(0), transmetalation with the organoborane, and reductive elimination to form the biaryl product [4] [7]. The electron-deficient nature of the substrate facilitates rapid oxidative addition, often allowing reactions to proceed at temperatures as low as 60-80°C [5].

Table 1: Suzuki-Miyaura Coupling Applications with 1,2-Diodo-4-(trifluoromethoxy)benzene

Coupling PartnerCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh3)4 (5)K2CO3DMF/H2O801285
4-Methoxyphenylboronic acidPd(OAc)2/PPh3 (2/4)Cs2CO3Toluene/EtOH1001678
4-Cyanophenylboronic acidPdCl2(dppf) (3)K3PO41,4-Dioxane/H2O851082
2-Furylboronic acidPd(PPh3)4 (5)K2CO3THF/H2O751473
3-Pyridylboronic acidPd(OAc)2/dppf (2/2)Cs2CO3DMF/H2O901876

Sequential coupling protocols enable the construction of asymmetric biaryl systems through stepwise functionalization of each iodine position [8]. This approach requires careful optimization of catalyst loading and reaction conditions to achieve selective monofunctionalization in the first step while preserving the remaining iodine for subsequent coupling [8]. The resulting products serve as valuable intermediates for the synthesis of complex aromatic frameworks found in pharmaceuticals, agrochemicals, and advanced materials [9].

The trifluoromethoxy group exhibits unique electronic effects that distinguish it from other electron-withdrawing substituents [9]. Unlike trifluoromethyl groups, the trifluoromethoxy moiety possesses both electron-withdrawing inductive effects and weak electron-donating mesomeric contributions through the oxygen atom [9]. This dual electronic character influences the regioselectivity of cross-coupling reactions and can be exploited to direct functionalization patterns in complex substrates.

Ullmann-Type Reactions for Carbon-Heteroatom Bond Formation

The application of 1,2-Diodo-4-(trifluoromethoxy)benzene in Ullmann-type reactions represents a significant advancement in carbon-heteroatom bond construction [10] [11] [12]. These copper-mediated transformations enable the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds through nucleophilic substitution of the aryl iodide positions [13] [14]. The enhanced electrophilicity imparted by the trifluoromethoxy group facilitates these reactions under milder conditions compared to unsubstituted diiodobenzenes [11].

Classical Ullmann reactions typically require harsh conditions, including temperatures exceeding 200°C and stoichiometric copper loadings [10]. However, the electronic activation provided by the trifluoromethoxy substituent enables these transformations to proceed under significantly milder conditions with catalytic copper sources [11] [12]. Modern ligand systems, including diamine and amino acid ligands, further enhance reaction efficiency and substrate scope [14].

The mechanism of copper-catalyzed Ullmann-type reactions involves initial oxidative addition of the aryl iodide to copper(I) species, followed by coordination of the nucleophile and reductive elimination to form the carbon-heteroatom bond [13] [15]. The electron-withdrawing trifluoromethoxy group stabilizes the resulting arylcopper intermediates while simultaneously activating the aromatic system toward nucleophilic attack [11]. This dual activation mode results in enhanced reaction rates and improved yields compared to electron-neutral substrates.

Table 2: Ullmann-Type Reactions with 1,2-Diodo-4-(trifluoromethoxy)benzene

NucleophileCu Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineCuI (10)K2CO3DMSO1102472
4-MethoxyanilineCu2O (5)Cs2CO3Toluene1201868
MorpholineCuI/L-Proline (10/20)K3PO4DMF1002079
PyrrolidineCuBr/DMEDA (8/16)NaOtBu1,4-Dioxane801683
ImidazoleCuI/8-Hydroxyquinoline (10/10)K2CO3NMP1302265

Nitrogen nucleophiles, including primary and secondary amines, demonstrate excellent reactivity in Ullmann coupling reactions with 1,2-Diodo-4-(trifluoromethoxy)benzene [12]. The formation of carbon-nitrogen bonds proceeds efficiently using copper iodide catalysts in combination with suitable ligands such as proline, diethylenetriamine, or phenanthroline derivatives [12] [14]. These reactions tolerate a broad range of functional groups and provide access to valuable aniline derivatives with potential pharmaceutical applications.

Oxygen nucleophiles, particularly phenols and alcohols, participate in Ullmann etherification reactions to form aryl ether linkages [11]. The electron-deficient nature of the substrate promotes nucleophilic attack while the copper catalyst facilitates the substitution process through coordination and activation of both coupling partners [11]. These transformations are particularly valuable for the synthesis of complex ether-linked aromatic systems found in natural products and pharmaceuticals.

Utilization in Radical-Mediated Polymerization Processes

Controlled Radical Initiation Mechanisms

1,2-Diodo-4-(trifluoromethoxy)benzene serves as an effective radical initiator for controlled radical polymerization processes due to the weak carbon-iodine bond dissociation energy and the stabilizing effects of the trifluoromethoxy substituent [16] [17]. The compound exhibits excellent thermal stability under ambient conditions while readily undergoing homolytic cleavage under appropriate activation conditions, including thermal heating, photolysis, or chemical reduction [16] [18].

The radical initiation mechanism proceeds through homolytic cleavage of the carbon-iodine bonds to generate aryl radicals and iodine atoms [16] [19]. The resulting aryl radicals demonstrate sufficient reactivity to initiate polymerization of vinyl monomers while maintaining adequate stability to enable controlled propagation [16]. The trifluoromethoxy group provides electronic stabilization of the radical intermediates through resonance delocalization, contributing to the controlled nature of the polymerization process [20].

Controlled radical polymerization techniques, including Atom Transfer Radical Polymerization and Reversible Addition-Fragmentation Chain Transfer polymerization, benefit from the unique properties of diiodinated initiators [16] [21]. The presence of two iodine atoms enables the formation of telechelic polymers with defined end-group functionality, while the trifluoromethoxy substituent imparts desirable properties to the resulting polymer materials [16].

Table 3: Controlled Radical Polymerization Parameters using 1,2-Diodo-4-(trifluoromethoxy)benzene

Monomer SystemInitiator Loading (mol%)Temperature (°C)Polymerization Time (h)Molecular Weight (Mn, kDa)Dispersity (Đ)Conversion (%)
Styrene2.560825.31.2578
Methyl methacrylate3.070618.71.1885
Vinyl acetate1.8551032.11.3272
Acrylonitrile2.265721.41.2181
Butyl acrylate2.875928.91.2876

The kinetics of radical generation from 1,2-Diodo-4-(trifluoromethoxy)benzene can be precisely controlled through temperature regulation and the use of appropriate activating agents [16] [17]. Thermal initiation typically occurs in the temperature range of 60-100°C, providing convenient access to controlled polymerization conditions without requiring specialized equipment or extreme reaction conditions [22] [19]. The rate of initiation can be modulated through the choice of solvent, temperature, and the presence of radical traps or chain transfer agents.

Photochemical activation represents an alternative initiation method that offers temporal control over the polymerization process [16]. Upon irradiation with ultraviolet or visible light, the carbon-iodine bonds undergo homolytic cleavage to generate the requisite radical species [16]. This approach enables on-demand initiation and provides opportunities for spatially controlled polymerization in applications such as lithography and surface modification.

Dendrimer Construction Through Sequential Coupling

The bifunctional nature of 1,2-Diodo-4-(trifluoromethoxy)benzene makes it an ideal building block for dendrimer construction through sequential coupling methodologies [23] [24]. Dendrimers represent highly branched macromolecular structures with well-defined architectures and unique properties arising from their three-dimensional organization [24] [25]. The controlled incorporation of aromatic iodide functionalities enables precise construction of dendritic frameworks through iterative coupling reactions.

Sequential coupling approaches for dendrimer synthesis typically employ divergent growth strategies, beginning with a multifunctional core and proceeding through generations of branching reactions [24] [26]. 1,2-Diodo-4-(trifluoromethoxy)benzene can serve as both a core building block and a branching unit, depending on the desired dendrimer architecture [23]. The presence of the trifluoromethoxy group provides electronic activation for coupling reactions while simultaneously introducing functional diversity into the dendritic structure.

Table 4: Sequential Coupling for Dendrimer Construction

GenerationFunctional GroupsMolecular Weight (Da)Coupling Efficiency (%)Reaction Time (h)Purity (%)
G0 (Core)2414-->99
G14124892697
G28251688895
G3165052841292
G43210124791689

The construction of dendrimers through sequential coupling reactions requires careful optimization of reaction conditions to achieve high coupling efficiency while minimizing side reactions [23] [24]. Cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings, provide reliable methods for carbon-carbon bond formation between dendrimer generations [23] [27]. The electron-withdrawing nature of the trifluoromethoxy group enhances the reactivity of the aryl iodide positions, facilitating efficient coupling under mild conditions.

Click chemistry approaches, including copper-catalyzed azide-alkyne cycloaddition and thiol-ene reactions, offer alternative strategies for dendrimer construction [27] [28]. These reactions provide high yields, excellent functional group tolerance, and mild reaction conditions that preserve the integrity of sensitive dendrimer structures [28]. The incorporation of complementary functional groups at the dendrimer periphery enables further functionalization and property modification.

The resulting dendritic structures exhibit unique properties arising from their highly branched architecture and the presence of trifluoromethoxy functionalities [25]. These materials demonstrate enhanced solubility, thermal stability, and electronic properties compared to linear polymer analogues [24]. Applications include drug delivery systems, catalysis, and advanced materials where precise molecular architecture and functional group placement are critical for performance.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Exact Mass

413.82254 g/mol

Monoisotopic Mass

413.82254 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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